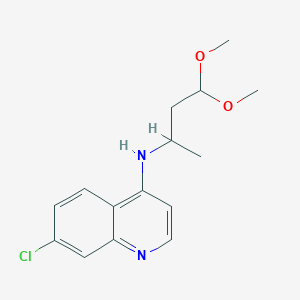
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- typically involves the amination of 4,7-dichloroquinoline with appropriate amines. One common method includes the use of o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the quinoline structure.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and various amines are used under conditions such as reflux in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- involves its interaction with various molecular targets. In antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-quinolinamine: Another quinoline derivative with similar biological activities.
7-Chloroquinoline derivatives: These compounds share structural similarities and exhibit comparable antimalarial and anticancer properties.
Uniqueness
4-Quinolinamine,7-chloro-N-(3,3-dimethoxy-1-methylpropyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
31510-29-9 |
|---|---|
Molecular Formula |
C15H19ClN2O2 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
7-chloro-N-(4,4-dimethoxybutan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(8-15(19-2)20-3)18-13-6-7-17-14-9-11(16)4-5-12(13)14/h4-7,9-10,15H,8H2,1-3H3,(H,17,18) |
InChI Key |
ABOUSTDQNQDYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(OC)OC)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















